molecular formula C18H19N3S B12167160 N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12167160
M. Wt: 309.4 g/mol
InChI Key: JIAZAZLJYAUUKH-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core substituted with a 2-phenylethylamine group. The synthesis of this compound involves the reaction of 2-amino-6-methyl-4,5,6,7-tetrahydro-benzothiophene-3-carbonitrile with formamide (HCONH₂) under reflux conditions, yielding the pyrimidine ring annelated to the benzothiophene system .

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H19N3S/c1-2-6-13(7-3-1)10-11-19-17-16-14-8-4-5-9-15(14)22-18(16)21-12-20-17/h1-3,6-7,12H,4-5,8-11H2,(H,19,20,21)

InChI Key

JIAZAZLJYAUUKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with a benzothieno[2,3-d]pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine. For instance, research has shown that certain synthesized compounds demonstrate effective inhibition against various bacterial strains including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In particular, derivatives of this compound exhibited promising growth inhibition against Acinetobacter baumannii, a notable pathogen due to its resistance to multiple antibiotics. The study utilized molecular docking to elucidate binding interactions, indicating that structural modifications could enhance antimicrobial activity .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Research indicates that related thieno[2,3-d]pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Compounds derived from this structure showed high efficacy in inhibiting the proliferation of leukemia cell lines such as HL-60 and U937.
  • The presence of functional groups in these derivatives contributed to their enhanced anticancer activity .

A detailed study on the synthesis and evaluation of these compounds revealed that specific modifications could lead to improved therapeutic profiles against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine and its derivatives. Key factors influencing their biological activity include:

Structural Feature Impact on Activity
Presence of phenyl groupsEnhances lipophilicity and cellular uptake
Tetrahydrobenzothieno moietyContributes to unique binding interactions
Functional group variationsAlters potency against specific pathogens

Antimicrobial Case Study

In a recent study focused on urea derivatives with similar structures to N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine:

  • Objective : Evaluate antimicrobial effectiveness against resistant bacterial strains.
  • Method : In vitro assays were conducted using standard protocols for susceptibility testing.
  • Results : Certain compounds demonstrated over 90% inhibition of Acinetobacter baumannii growth.

This underscores the potential of these compounds as lead candidates for developing new antimicrobial agents .

Anticancer Case Study

Another investigation assessed the anticancer properties of thieno[2,3-d]pyrimidine derivatives:

  • Objective : Determine cytotoxic effects on various cancer cell lines.
  • Method : MTT assays were performed to evaluate cell viability post-treatment with synthesized compounds.
  • Results : Derivatives exhibited IC50 values in the low micromolar range against leukemia cells.

These findings suggest that modifications to the core structure can yield potent anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzothieno[2,3-d]pyrimidine derivatives are highly dependent on substituents at the 4-amino position and modifications to the core structure. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name Substituent(s) Synthesis Method Key Properties/Activities Reference
Target Compound 2-Phenylethyl Formamide cyclization of aminonitrile precursor Intermediate for apoptosis-inducing agents (inferred)
N-(4-Chlorophenyl)-7-methyl derivative (5a ) 4-Chlorophenyl, 7-methyl Reflux with 4-chloroaniline in acetonitrile 85% yield; anti-proliferative activity
N-(4-Methoxyphenyl)-N,2-dimethyl derivative (8 ) 4-Methoxyphenyl, N4-CH₃, 2-CH₃ NaH/iodomethane alkylation in DMF 68% yield; improved solubility
N-(4-Methylthiophenyl)-N,N-dimethyl derivative (10 ) 4-Methylthiophenyl, N,N-dimethyl Alkylation with iodomethane 70% yield; potential kinase inhibition
Hydrazone derivative (CAS 301655-17-4) 4-Chlorobenzylidene hydrazine Condensation with 4-chlorobenzaldehyde Structural analog for metal chelation
N-Morpholinylethyl derivative (CAS 381704-18-3) 2-Morpholinylethyl Unspecified amine alkylation Enhanced bioavailability (predicted)
Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl derivative (5a) exhibits notable anti-proliferative activity, likely due to enhanced electrophilicity and DNA interaction .
  • Methoxy and Methylthio Groups : Derivatives like 8 and 10 show improved solubility and metabolic stability, attributed to the methoxy group's polarity and the methylthio group's lipophilicity .
  • Bulky Substituents : The 2-phenylethyl group in the target compound may enhance membrane permeability compared to smaller substituents like methyl .
Table 2: Yield and Reaction Conditions
Compound Reaction Time Solvent Yield (%) Purity (MP, °C)
5a 24 h Acetonitrile 85 170–172
8 2 h DMF 68 198–199.6
10 2 h DMF 70 189–191

Biological Activity

N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is C18H22N2SC_{18}H_{22}N_2S with a molecular weight of approximately 306.45 g/mol. The compound features a tetrahydrobenzothieno structure which contributes to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of benzothieno-pyrimidine compounds exhibit significant cytostatic effects. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation effectively. A notable study demonstrated that thieno[2,3-d]pyrimidine analogs could inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amineA549TBDTBD

Antimicrobial Activity

N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains. For example, derivatives from the same chemical family have exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)
Compound CE. coli15
Compound DS. aureus18
N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amineTBD

The mechanisms underlying the biological activity of N-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine are still being elucidated. Preliminary findings suggest that these compounds may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance:

  • Apoptosis Induction : Some studies indicate that the compound may activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Molecular docking studies have suggested potential interactions with key enzymes involved in cancer progression and microbial resistance .

Study 1: Anticancer Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several thieno-pyrimidine derivatives and evaluated their anticancer efficacy against different cancer cell lines. The study found that certain modifications to the thieno-pyrimidine structure significantly enhanced anticancer activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds against common pathogens. The results indicated that specific structural features contributed to increased activity against resistant strains of bacteria .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine derivatives with 2-phenylethyl halides or activated intermediates. For example, refluxing the parent pyrimidine core with 2-phenylethylamine in acetonitrile or ethanol under basic conditions (e.g., triethylamine) yields the target compound. Key steps include optimizing reaction time (e.g., 24 hours) and temperature (e.g., 80–100°C) to achieve >70% yield .

Advanced: How can regioselectivity challenges in alkylation reactions of thieno[2,3-d]pyrimidine derivatives be addressed during synthesis?

Regioselectivity in alkylation is influenced by the thermodynamic stability of intermediates. Using energy-saving approaches (e.g., room-temperature reactions with non-toxic solvents like water or ethanol) promotes selective N-alkylation over competing S- or O-alkylation. Computational modeling of anion stability (e.g., via DFT calculations) can predict regiochemical outcomes. For example, alkylation at the pyrimidine N4 position is favored due to the electron-deficient nature of the pyrimidine ring, as demonstrated in green chemistry protocols .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Confirms substitution patterns (e.g., δ 2.8–3.0 ppm for CH2 groups adjacent to sulfur in the benzothiophene ring) .
  • LC-MS : Validates molecular weight (e.g., m/z 325.0 [MH+] for related derivatives) and detects impurities .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How do structural modifications (e.g., substituents on the phenylethyl group) influence biological activity?

Substituents alter pharmacokinetics and target binding. For instance:

  • Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by improving membrane permeability (MIC values ≤12.5 µg/mL against Pseudomonas aeruginosa) .
  • Hydrophobic groups (e.g., methyl) improve binding to hydrophobic pockets in enzymes like TrmD, as shown in docking studies (binding energy ≤−8.5 kcal/mol) .

Basic: What biological activities are reported for this compound and its analogs?

  • Antimicrobial : Derivatives exhibit broad-spectrum activity against Gram-negative bacteria (e.g., MIC = 6.25 µg/mL for P. aeruginosa) .
  • Anticancer : Analogues like Exo2 (structurally similar) induce cancer cell senescence by inhibiting Arf1, a regulator of vesicular trafficking .

Advanced: How can molecular docking guide the design of derivatives targeting specific enzymes?

Docking studies (e.g., using AutoDock Vina) predict binding modes to targets like TrmD (a bacterial methyltransferase). For example:

  • Pyridyl amide derivatives show hydrogen bonding with Asp154 and π-π stacking with Phe37 in TrmD’s active site .
  • Free energy calculations (MM/GBSA) prioritize derivatives with ΔG ≤−40 kcal/mol for synthesis .

Basic: What are common challenges in crystallizing thieno[2,3-d]pyrimidine derivatives for structural studies?

  • Solvent choice : High-polarity solvents (e.g., DMSO) disrupt crystal lattice formation. Mixed solvents (e.g., ethanol/water) improve crystal quality.
  • Twinned crystals : Common due to planar aromatic systems; resolved using SHELXL’s TWIN/BASF commands .

Advanced: How do contradictory data on biological activity across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Assay variability : Differences in bacterial strains (e.g., P. aeruginosa ATCC 10145 vs. clinical isolates) affect MIC values .
  • Structural heterogeneity : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity. Resolution requires standardized assays (e.g., CLSI guidelines) and SAR validation via >3 independent replicates .

Basic: What is the role of the 5,6,7,8-tetrahydrobenzothiophene core in modulating reactivity?

The saturated cyclohexene ring:

  • Reduces π-conjugation, increasing solubility in polar solvents (e.g., logP ~2.5 vs. ~3.8 for unsaturated analogs).
  • Enhances metabolic stability by shielding reactive sites (e.g., CYP450-mediated oxidation) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 15–20% .
  • Flow chemistry : Minimizes intermediate degradation (e.g., 90% purity after 3 steps vs. 75% in batch reactions) .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
  • Thermal stability : DSC/TGA analysis shows decomposition above 200°C, confirming suitability for room-temperature storage .

Advanced: What computational tools predict metabolic pathways and toxicity?

  • ADMET Prediction (SwissADME) : Identifies high-risk metabolites (e.g., epoxides via CYP3A4 oxidation).
  • Toxicity screening (ProTox-II) : Flags hepatotoxicity (e.g., LD50 = 300 mg/kg in mice) for derivatives with free amine groups .

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